Bicalutamide-d4 Sulfide synthesis and characterization
Bicalutamide-d4 Sulfide synthesis and characterization
Bicalutamide-d4 Sulfide: Mechanistic Synthesis, Characterization, and Analytical Applications
Executive Summary
Bicalutamide is a non-steroidal antiandrogen widely utilized in the management of metastatic prostate cancer. During its active pharmaceutical ingredient (API) manufacturing, Bicalutamide Sulfide (Bicalutamide EP Impurity J) is formed as a critical intermediate, which is subsequently oxidized to yield the final sulfone active drug [1]. To ensure rigorous quality control, pharmacokinetic tracking, and precise LC-MS/MS quantification of this impurity, the stable isotope-labeled analogue, Bicalutamide-d4 Sulfide , is synthesized.
This whitepaper provides an in-depth technical guide on the mechanistic synthesis, step-by-step experimental protocols, and analytical characterization of Bicalutamide-d4 Sulfide, designed for researchers and drug development professionals.
Chemical and Structural Profiling
Bicalutamide-d4 Sulfide incorporates four deuterium atoms on the 4-fluorophenyl ring. This specific labeling strategy ensures that the mass shift (+4 Da) remains stable during metabolic assays and does not undergo rapid hydrogen-deuterium exchange in aqueous biological matrices.
Table 1: Physicochemical Properties of Bicalutamide-d4 Sulfide
| Parameter | Specification |
| Chemical Name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-2,3,5,6-d₄)thio]-2-hydroxy-2-methylpropanamide |
| Unlabeled CAS Number | 90356-78-8 (Bicalutamide Sulfide / EP Impurity J) [1] |
| Molecular Formula | C₁₈H₁₀D₄F₄N₂O₂S |
| Molecular Weight | 402.40 g/mol |
| Isotopic Purity | >99% deuterated forms (d₁-d₄) |
| Physical Form | Solid (White to off-white powder) |
| Solubility | Soluble in DMSO, Methanol, and Ethyl Acetate |
Mechanistic Synthesis Strategy
The synthesis of Bicalutamide-d4 Sulfide relies on a highly efficient nucleophilic ring-opening reaction. The epoxide intermediate, N-[4-cyano-3-(trifluoromethyl)phenyl]-1,2-epoxy-2-methylpropanamide, is reacted with the isotopically labeled nucleophile, 4-fluorothiophenol-d4 .
Causality in Experimental Design
-
Solvent Selection (Ethyl Acetate): Ethyl acetate is chosen over highly polar aprotic solvents (like DMF) to facilitate easier downstream recovery and minimize environmental toxicity [2].
-
Catalyst Choice (Sodium Methoxide): Using a mild alkoxide base like sodium methoxide (NaOMe) instead of highly reactive sodium hydride (NaH) prevents the degradation of the delicate cyano and epoxide functional groups, ensuring a cleaner reaction profile and safer scale-up [2].
-
Temperature Control (0–5°C to Room Temp): The initial deprotonation of the thiophenol is highly exothermic. Cooling the system to 0–5°C prevents disulfide formation (oxidation of the thiophenol).
Diagram 1: Nucleophilic ring-opening synthesis pathway of Bicalutamide-d4 Sulfide.
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system, utilizing Thin-Layer Chromatography (TLC) to confirm the consumption of the epoxide.
-
Preparation of the Thiolate: Charge a dry 500 mL three-necked round-bottom flask with 200 mL of anhydrous ethyl acetate. Cool the system to 0–5°C using a recirculating chiller.
-
Catalyst Addition: Add 1.0 g of sodium methoxide (NaOMe) to the solvent under continuous stirring and an inert nitrogen atmosphere [2].
-
Nucleophile Activation: Dropwise, add 10.5 g of 4-fluorothiophenol-d4. Maintain stirring at 0–5°C for 30 minutes to ensure complete formation of the sodium 4-fluorobenzenethiophenate-d4 salt [2].
-
Epoxide Ring Opening: Gradually add 20.0 g of N-[4-cyano-3-(trifluoromethyl)phenyl]-1,2-epoxy-2-methylpropanamide.
-
Reaction Progression: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is typically complete within 0.5 to 1 hour [2].
-
Quenching and Washing: Quench the reaction by washing the organic layer three times with 100 mL of saturated aqueous NaCl (brine) to remove the methoxide catalyst and unreacted thiophenol.
-
Crystallization: Concentrate the ethyl acetate layer via rotary evaporation under reduced pressure. If the residue is too viscous, add 10 mL of absolute ethanol. Cool the mixture to 0–5°C to induce crystallization.
-
Isolation: Filter the resulting crystals under a vacuum and air-dry at 60°C to yield highly pure Bicalutamide-d4 Sulfide [2].
Analytical Characterization (E-E-A-T)
To ensure the trustworthiness of the synthesized standard, rigorous analytical validation is mandatory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (DMSO-d6): The defining feature of the d4-sulfide is the absence of the multiplet signals typically found between δ 7.10–7.50 ppm, which correspond to the four protons on the 4-fluorophenyl ring in the unlabeled compound. The aliphatic methyl ( δ ~1.4 ppm) and the protons on the trifluoromethyl-cyano-phenyl ring ( δ 8.0–8.5 ppm) remain intact.
-
Isotopic Purity Assessment: Integration of residual proton signals in the 4-fluorophenyl region determines the d0/d1/d2/d3 contamination, which must be <1% for quantitative LC-MS/MS use.
Mass Spectrometry (LC-MS/MS)
Bicalutamide-d4 Sulfide is ionized optimally in Negative Electrospray Ionization (ESI-) mode.
-
Precursor Ion [M-H]⁻: m/z 401.1 (Compared to m/z 397.1 for unlabeled Bicalutamide Sulfide).
-
Primary Product Ion: m/z 255.0. This fragment corresponds to the N-[4-cyano-3-(trifluoromethyl)phenyl] moiety, which is formed by the cleavage of the amide bond. Because the deuterium atoms are located on the 4-fluorophenyl thioether side, the product ion (m/z 255) is identical for both the labeled and unlabeled compounds.
Application: LC-MS/MS Workflow & Pharmacokinetics
Bicalutamide exerts its therapeutic effect by competitively inhibiting the binding of androgens (like DHT) to the Androgen Receptor (AR), preventing nuclear translocation and subsequent prostate cancer cell proliferation [3].
Diagram 2: Mechanism of action of Bicalutamide inhibiting the Androgen Receptor pathway.
While Bicalutamide is the active drug, tracking its impurities (like the sulfide) is critical for CMC (Chemistry, Manufacturing, and Controls) compliance. Furthermore, Bicalutamide-d4 Sulfide can be used as an internal standard (IS) during the bioanalytical extraction of prostate tissue or plasma [4].
Tissue Extraction Protocol utilizing Bicalutamide-d4 Sulfide
-
Homogenization: Weigh the prostate tissue sample. Add a PBS:Isopropanol (1:1 v/v) homogenization buffer at a ratio of 10 mL per gram of tissue [4].
-
Spiking IS: Aliquot 100 µL of the tissue homogenate into a microcentrifuge tube. Spike with 10 µL of Bicalutamide-d4 Sulfide working solution (e.g., 500 ng/mL in methanol) to act as the internal standard [4].
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile to precipitate proteins and extract the analytes [4].
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Reconstitution: Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Water:Isopropanol (80:20 v/v) for LC-MS/MS injection [4].
By utilizing Bicalutamide-d4 Sulfide, matrix effects (ion suppression or enhancement) during the ESI process are perfectly normalized, ensuring absolute quantification of the sulfide impurity in complex biological or synthetic matrices.
